molecular formula C13H12N2O2 B1337130 Ethyl 2-phenylpyrimidine-5-carboxylate CAS No. 85386-14-7

Ethyl 2-phenylpyrimidine-5-carboxylate

Cat. No. B1337130
CAS RN: 85386-14-7
M. Wt: 228.25 g/mol
InChI Key: ADXNMWBLJLAMNG-UHFFFAOYSA-N
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Patent
US05811428

Procedure details

A solution of ethyl 3-N,N-dimethylamino-2-formylacrylate (4.0 g, 23 mmol) (Arnold, Coll. Czech. Chem. Commun. 26:3051, 1961), benzamidine hydrochloride (4.0 g, 26 mmol) and sodium (0.65 g, 28 mmol) in EtOH (40 mL) was heated at reflux for 1 h. The solution was filtered and concentrated and the residue partitioned between EtOAc and dilute HCl (10%). The organic layer was dried (Na2SO4), and concentrated to give ethyl 2-phenylpyrimidine-5-carboxylate (4.0 g, 75% yield); m.p. >220° C. (dec.).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4](/[C:6](/[CH:11]=O)=[CH:7]/N(C)C)=[O:5].Cl.[C:14]([NH2:22])(=[NH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Na]>CCO>[C:15]1([C:14]2[N:22]=[CH:11][C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[CH:7][N:21]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,^1:22|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CCOC(=O)/C(=C/N(C)C)/C=O
Name
Quantity
4 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
Quantity
0.65 g
Type
reactant
Smiles
[Na]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and dilute HCl (10%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=C(C=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.